Pentafluorophenyl ether

概要

説明

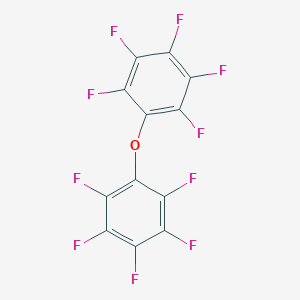

Pentafluorophenyl ether is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an ether linkage. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group is highly electron-withdrawing, which significantly influences the reactivity and stability of the compound.

準備方法

Synthetic Routes and Reaction Conditions

Pentafluorophenyl ether can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with an appropriate alkylating agent under basic conditions. For example, the reaction of pentafluorophenol with an alkyl halide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.

化学反応の分析

Types of Reactions

Pentafluorophenyl ether undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The electron-withdrawing nature of the pentafluorophenyl group makes the ether linkage susceptible to nucleophilic attack, leading to substitution reactions.

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can also be performed on this compound, although these are less common due to the stability of the ether linkage.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve oxidation.

Reduction: Reducing agents like lithium aluminum hydride may be employed, although the reaction conditions need to be carefully controlled to prevent over-reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethers, while oxidation can produce corresponding alcohols or ketones.

科学的研究の応用

Synthesis Overview

- Reagents: Potassium pentafluorophenoxide, hexafluorobenzene

- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), methanol, water

- Conditions: Varying temperatures (up to 120 °C) and pressures

The reaction conditions significantly influence the yield and types of products formed. For instance, reactions in aqueous systems yield a variety of products due to the increased reactivity of pentafluorophenoxide salts .

Applications in Material Science

PFPE and its derivatives are utilized in the development of advanced materials due to their exceptional thermal and chemical stability.

PFPE compounds are also studied as stabilizing agents in high-temperature lubricants. Their resistance to thermal degradation makes them suitable for use in environments where conventional lubricants would fail .

Pharmaceutical Applications

PFPE derivatives have shown promise in drug delivery systems due to their ability to form stable complexes with various pharmaceutical agents. The unique fluorinated structure enhances solubility and bioavailability of certain compounds .

Case Study: Drug Delivery Systems

Research has demonstrated that pentafluorophenyl esters can act as exchangeable stoppers in drug formulations, facilitating controlled release mechanisms . This application is particularly relevant for medications requiring precise dosing.

Environmental Applications

Due to their stability and resistance to degradation, PFPEs are being investigated for environmental applications, including as non-toxic alternatives in cleaning agents and solvents.

Green Chemistry Initiatives

The use of PFPEs in formulations aims to reduce the environmental impact associated with traditional solvents that may be volatile organic compounds (VOCs). Their low reactivity contributes to safer handling and disposal practices .

作用機序

The mechanism by which pentafluorophenyl ether exerts its effects is primarily through its electron-withdrawing pentafluorophenyl group. This group influences the reactivity of the ether linkage, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in nucleophilic substitution reactions, the pentafluorophenyl group stabilizes the transition state, facilitating the reaction.

類似化合物との比較

Similar Compounds

Tris(pentafluorophenyl)borane: Known for its use as a Lewis acid catalyst in various organic reactions.

Pentafluorophenyl esters: Utilized in peptide synthesis and bioconjugation due to their reactivity with amines.

Pentafluorophenyl alkyl ethers: Similar in structure but with different alkyl groups, affecting their reactivity and applications.

Uniqueness

Pentafluorophenyl ether is unique due to its specific combination of the pentafluorophenyl group and the ether linkage. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in a wide range of applications. The electron-withdrawing nature of the pentafluorophenyl group also differentiates it from other ethers, providing unique reactivity patterns in various chemical reactions.

生物活性

Pentafluorophenyl ether (PFPE) and its derivatives have garnered significant attention in recent years due to their unique chemical properties and potential biological activities. This article explores the biological activity of PFPE, focusing on its synthesis, reactivity, and implications for biomedical applications.

This compound is characterized by a phenyl ring substituted with five fluorine atoms, which imparts unique stability and reactivity. The synthesis of PFPE typically involves reactions between pentafluorophenoxide salts and various aromatic compounds. For example, the reaction of potassium pentafluorophenoxide with hexafluorobenzene has been extensively studied, revealing complex reaction pathways that yield various products, including poly(perfluorophenylene ethers) .

Table 1: Synthesis Conditions for PFPE

| Solvent | Reaction Conditions | Products Obtained |

|---|---|---|

| Dimethylformamide | Room temperature | Limited reactivity |

| Methanol | Reflux for 14 hours | Pentafluoroanisole |

| Water | Aqueous conditions | Various polyperfluorophenylene ethers |

Anticancer Properties

Recent studies have indicated that PFPE derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, pentafluorophenyl platinum(II) complexes have shown significant antiproliferative activity by generating reactive oxygen species (ROS), targeting mitochondria in cancer cells . The cytotoxicity was evaluated against human lung carcinoma (A549), cervix carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell lines, demonstrating a promising avenue for anticancer drug development.

The mechanism by which PFPE exerts its biological effects may involve interaction with cellular components such as proteins and nucleic acids. Studies utilizing fluorescence spectroscopy have shown that PFPE can interact with human serum albumin (HSA), which may influence its bioavailability and efficacy . Additionally, the formation of reactive intermediates during metabolism could contribute to its biological activity.

Case Studies

- Pentafluorophenyl Vinyl Ether : This compound has been synthesized and characterized for its polymerization behavior. It exhibits higher reactivity compared to other vinyl monomers, making it suitable for various applications in material science .

- Toxicological Studies : Research has highlighted the importance of understanding the toxicokinetics of PFPE derivatives. For example, studies involving cytochrome P450 enzymes have demonstrated how these compounds are metabolized, affecting their toxicity profiles .

Applications in Medicine

The unique properties of PFPE make it a candidate for several biomedical applications:

- Drug Development : The incorporation of fluorinated groups into pharmaceutical compounds can enhance their metabolic stability and lipophilicity, potentially improving therapeutic outcomes.

- Nanoparticle Functionalization : Recent advancements in polymer chemistry have explored the use of PFPE esters for modifying single-chain nanoparticles (SCNPs). These modifications allow for tailored physicochemical properties that can enhance drug delivery systems .

特性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHMHZVVRVXKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348180 | |

| Record name | pentafluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800-30-2 | |

| Record name | pentafluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5-pentafluoro-6-pentafluorophenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pentafluorophenyl ethers are particularly useful in carbohydrate chemistry due to their ability to act as activating groups. [, ] For example, reacting partially substituted carbohydrates like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with sodium hydride followed by hexafluorobenzene leads to the formation of pentafluorophenyl ethers. These ethers can then be further modified to create novel cyclic carbohydrate derivatives, showcasing their versatility in synthesis. []

A: Researchers investigating the synthesis of the dipeptide TSPO ligand, N-phenylpropionyl-L-tryptophanyl-L-leucine amide (GD-102), explored the use of activated pentafluorophenyl ethers as a key step. [] This method was compared to other approaches like activated succinimide esters and the imidazole method. While ultimately not the optimal route in this specific case, it highlights the applicability of pentafluorophenyl ethers in peptide bond formation. []

A: Incorporating a pentafluorophenyl ether-containing block into block copolymers can significantly influence the self-assembly and microphase separation behavior. [] For example, poly(ethylene glycol)-block-polystyrene-block-poly(4-vinylbenzyl this compound) (PEG-b-PS-b-PVBFP) triblock copolymers form vesicles with distinct microphase-separated structures. The presence of the fluorine-containing PVBFP block leads to the formation of columnar microdomains within the vesicular membrane, impacting the overall morphology and properties of the assembly. []

A: Yes, gas-phase reactions of pentafluorophenyl ethers with various anions have been explored using techniques like Fourier Transform Ion Cyclotron Resonance. [, ] These studies provide insights into the intrinsic reactivity of these compounds in the absence of solvent effects and highlight the role of fluoride ion-molecule complexes in influencing reaction pathways. [, ]

A: Bismuth aryloxides incorporating pentafluorophenyl groups are being investigated in materials chemistry. [] For example, the synthesis and characterization of compounds like and Na(4)Bi(2)(μ(6)-O)(OC(6)F(5))(8)(THF)(4) demonstrate the potential of these complexes as precursors for advanced materials. [] Understanding their structural features and dynamic behavior in solution, as revealed by techniques like (19)F-NMR, is crucial for tailoring their properties for specific applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。